Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, an ethoxy-substituted phenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (s)-3-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-phenylpropanoate: Lacks the ethoxy group on the phenyl ring.
Ethyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl (s)-3-amino-3-(2-methoxyphenyl)propanoate: Has a methoxy group instead of an ethoxy group on the phenyl ring.
Uniqueness
Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
Methyl (S)-3-amino-3-(2-ethoxyphenyl)propanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and anticancer properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₅NO₃ and a molecular weight of approximately 215.25 g/mol. The compound features several functional groups, including:
- Amino group (-NH₂)
- Ethoxy group (-OCH₂CH₃)
- Carboxylate moiety (-COO⁻)
These structural characteristics contribute to its reactivity and interactions with biological systems, making it a candidate for further pharmacological studies.
Anticancer Potential
Preliminary studies suggest that related compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have been tested for their antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. In these studies, certain derivatives demonstrated significant inhibitory actions with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Synthesis of this compound
The synthesis typically involves multi-step reactions allowing for control over stereochemistry and purity. The general synthetic pathway includes:
- Formation of the Propanoate Backbone : Starting from commercially available precursors.
- Introduction of the Ethoxy Group : Utilizing ethyl bromide or similar reagents.
- Amino Group Incorporation : Achieved through reductive amination or similar strategies.
This method ensures high yields and purity suitable for biological testing.
While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized to interact with various biological targets due to its structural similarities with biologically active amino acids. Potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression.
- Modulation of Neurotransmitter Release : The compound's amino acid-like structure may allow it to influence neurotransmitter systems involved in neuroprotection .
Research Findings and Case Studies
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7,10H,3,8,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
CTYYUTQJPDWHDO-JTQLQIEISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@H](CC(=O)OC)N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OC)N |
Origin of Product |
United States |
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